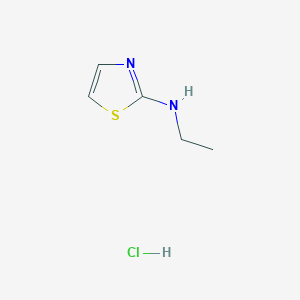

N-Ethylthiazol-2-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-ethyl-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.ClH/c1-2-6-5-7-3-4-8-5;/h3-4H,2H2,1H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFKRVYRYJIHGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=CS1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696347 | |

| Record name | N-Ethyl-1,3-thiazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90586-84-8 | |

| Record name | N-Ethyl-1,3-thiazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Ethylthiazol-2-amine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that holds a significant position in medicinal chemistry and drug discovery. Its versatile chemical nature and ability to interact with a wide range of biological targets have led to its incorporation into numerous clinically approved drugs and investigational molecules. Compounds containing the 2-aminothiazole core exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1] N-Ethylthiazol-2-amine hydrochloride, a derivative of this important class, serves as a key building block for the synthesis of more complex molecules with tailored biological functions. This guide provides a comprehensive technical overview of this compound, covering its synthesis, analytical characterization, and its role as a strategic starting material in the development of novel therapeutics.

Core Compound Identification

A clear identification of the subject compound is paramount for any technical discussion. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 90586-84-8 | [2] |

| Molecular Formula | C₅H₉ClN₂S | [2] |

| Molecular Weight | 164.65 g/mol | [2] |

| Chemical Structure | (See Figure 1) | N/A |

Figure 1: Chemical Structure of this compound.

Synthesis of this compound: The Hantzsch Thiazole Synthesis

The most classical and widely employed method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea derivative. For the preparation of this compound, the logical precursors are an appropriate α-haloacetaldehyde derivative and N-ethylthiourea.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the formation of the free base, N-Ethylthiazol-2-amine, followed by its conversion to the hydrochloride salt to enhance stability and solubility.

Caption: A proposed two-step synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Hantzsch synthesis methodologies.

Materials and Reagents:

-

N-ethylthiourea

-

Chloroacetaldehyde (50% aqueous solution)

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Diethyl ether (anhydrous)

-

Activated carbon

-

Sodium bicarbonate (saturated solution)

-

Sodium chloride (saturated solution, brine)

-

Anhydrous magnesium sulfate

Step 1: Synthesis of N-Ethylthiazol-2-amine (Free Base)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-ethylthiourea (1 equivalent) in ethanol.

-

Addition of α-haloacetaldehyde: To the stirred solution, add chloroacetaldehyde (1 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Neutralization and Extraction: To the residue, add a saturated solution of sodium bicarbonate to neutralize the hydrohalic acid formed during the reaction. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude N-Ethylthiazol-2-amine as an oil or a low-melting solid.

Step 2: Formation of this compound

-

Dissolution: Dissolve the crude N-Ethylthiazol-2-amine in a minimal amount of anhydrous diethyl ether or isopropanol.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in the chosen solvent (e.g., ethereal HCl) dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution as a solid. Continue the addition of HCl until no further precipitation is observed. Collect the solid by vacuum filtration.

-

Purification: Wash the solid with cold, anhydrous diethyl ether and dry under vacuum to afford this compound. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can be performed.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.

1H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Thiazole Ring Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the two protons on the thiazole ring. The coupling constant between these two protons would be characteristic of vicinal coupling in a five-membered heterocyclic ring.

-

Ethyl Group Protons: A quartet corresponding to the methylene (-CH₂-) protons and a triplet corresponding to the methyl (-CH₃) protons. The methylene protons are adjacent to the nitrogen atom and will be deshielded, appearing at a higher chemical shift (likely δ 3.0-3.5 ppm). The methyl protons will appear at a lower chemical shift (likely δ 1.2-1.5 ppm).

-

Amine Proton: A broad singlet corresponding to the N-H proton, the chemical shift of which can be variable and may exchange with D₂O.

13C NMR (Carbon NMR): The 13C NMR spectrum will provide information about the carbon skeleton.

-

Thiazole Ring Carbons: Three signals corresponding to the three carbon atoms of the thiazole ring. The carbon atom attached to the two heteroatoms (C2) will be significantly deshielded.

-

Ethyl Group Carbons: Two signals for the methylene and methyl carbons of the ethyl group.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of a compound and for quantitative analysis.[2]

A General HPLC Method:

-

Column: A reversed-phase C18 column is typically suitable for this class of compounds.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate with formic acid for pH control) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the thiazole ring exhibits strong absorbance (typically around 254 nm or 270 nm).

-

Validation: A full method validation according to ICH guidelines should be performed for quantitative applications, including assessments of linearity, accuracy, precision, specificity, and robustness.[3]

Applications in Drug Discovery and Development

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The 2-aminothiazole core can be further functionalized at the amino group or at the thiazole ring to generate libraries of compounds for screening against various biological targets.

Role as a Synthetic Intermediate

The primary amino group of N-Ethylthiazol-2-amine provides a handle for a variety of chemical transformations, including:

-

Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Alkylation: Introduction of further alkyl or aryl groups on the nitrogen atom.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These transformations allow for the systematic exploration of the structure-activity relationship (SAR) of a lead compound. The ethyl group on the nitrogen atom can also play a crucial role in modulating the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, which are key parameters in drug design.

Examples in Medicinal Chemistry

While specific examples detailing the use of this compound are not abundantly present in readily available literature, the broader class of N-substituted 2-aminothiazoles is prevalent in drug discovery. For instance, the core structure is found in various kinase inhibitors, which are a major class of anticancer drugs. The N-substituent often occupies a key pocket in the ATP-binding site of the kinase, contributing significantly to the potency and selectivity of the inhibitor.

Caption: The role of this compound as a starting material in a typical drug discovery workflow.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound, with its CAS number 90586-84-8, is a valuable and versatile building block for researchers and scientists in the field of drug discovery. Its synthesis, primarily through the robust Hantzsch reaction, is well-established in principle. The presence of a reactive amino group and the inherent biological relevance of the 2-aminothiazole scaffold make it an attractive starting material for the generation of compound libraries aimed at identifying novel therapeutic agents. A thorough understanding of its synthesis, analytical characterization, and chemical reactivity is essential for its effective utilization in the quest for new and improved medicines.

References

- Der Pharma Chemica.

- European Patent Office. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.

- Google Patents. US1910489A - Process for the preparation of amino-thiazoles.

- Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. 1983, 1: 229-234.

- BMC Chemistry. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. 2024, 18(1):220.

- MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. 2024, 29(11), 2995.

- MDPI.

- Molecules.

-

National Center for Biotechnology Information. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Available from: [Link]

- R Discovery. Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity. 2013.

- World Journal of Pharmaceutical and Medical Research.

- ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. 2015.

- ResearchGate. Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. 2023.

- ResearchGate.

- Synthesis. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). 2011, 2011(20), 3333-3343.

- BenchChem. Application Notes and Protocols for 2-(1-Aminoethyl)thiazole-5-carboxylic acid in Synthetic Chemistry and Drug Discovery.

- BenchChem. Synthesis of Benzothiazole Hydrochloride: A Detailed Protocol for Researchers.

-

Chemical Shifts. Available from: [Link]

-

H NMR Spectroscopy. Available from: [Link]

- International Journal of Pharmaceutical Sciences and Research.

- Journal of Heterocyclic Chemistry.

- Magnetic Resonance in Chemistry. Proton NMR chemical shifts and coupling constants for brain metabolites. 2000, 38(12), 957-978.

-

National Center for Biotechnology Information. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Available from: [Link]

-

National Center for Biotechnology Information. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]

- Research Journal of Pharmaceutical, Biological and Chemical Sciences. A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous Catalyst In Dry Media. 2015, 6(4), 136-143.

- Semantic Scholar. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. 2011.

- Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. 2021.

- Google Patents. CN101417985B - Method for synthesizing 2-amino thizaoline.

- ResearchGate.

- International Journal of Pharmaceutical Sciences Review and Research.

Sources

Foreword: The Strategic Value of the 2-Aminothiazole Scaffold

An In-depth Technical Guide to N-Ethylthiazol-2-amine Hydrochloride: Properties, Synthesis, and Applications

In the landscape of modern drug discovery, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The 2-aminothiazole core is a quintessential example of such a scaffold.[1] Its unique electronic properties and hydrogen bonding capabilities have made it a cornerstone in the development of therapeutics ranging from kinase inhibitors to antimicrobial agents.[1] This guide focuses on a specific, functionalized member of this class: this compound. As a versatile building block, its strategic utility lies in its capacity for straightforward derivatization, enabling medicinal chemists to rapidly generate compound libraries for structure-activity relationship (SAR) studies. This document serves as a comprehensive technical resource for researchers, providing in-depth information on its chemical properties, a robust synthesis protocol, and practical guidance on its application in synthetic workflows.

Core Chemical and Physical Properties

This compound is a salt, typically supplied as a solid. The hydrochloride form enhances its stability and solubility in polar solvents compared to its free base, making it amenable to a variety of reaction conditions. While extensive experimental data for this specific salt is not widely published, we can consolidate its known attributes and infer others based on well-established chemical principles.

Identity and Structure

-

IUPAC Name: N-ethyl-1,3-thiazol-2-amine hydrochloride

-

Molecular Weight: 164.66 g/mol [4]

-

Structure:

-

The core is a five-membered thiazole ring containing sulfur and nitrogen.

-

An ethylamino group is attached to the C2 position of the thiazole ring.

-

The hydrochloride salt is formed by the protonation of one of the nitrogen atoms.

-

Physicochemical Data

Quantitative physical property data for the hydrochloride salt is not consistently available from commercial suppliers.[4] However, the properties of the free base and general chemical knowledge provide a strong basis for its expected behavior.

| Property | Value / Expected Behavior | Source / Rationale |

| Appearance | White to off-white solid | Typical for amine hydrochloride salts. |

| Melting Point | Free Base (CAS 13472-75-8): 48-49 °C | |

| Hydrochloride Salt: Not Available. Expected to be significantly higher than the free base. | Salt formation introduces strong ionic interactions, increasing the energy required to break the crystal lattice. | |

| Boiling Point | Not Available | Decomposes upon strong heating. |

| Solubility | Not Available. Expected to be soluble in water and polar organic solvents like methanol and DMSO. | The hydrochloride salt form significantly increases polarity and the potential for hydrogen bonding with polar solvents. |

Spectroscopic Characterization Profile

No publicly archived spectra for this compound are available. The following sections describe the expected spectroscopic characteristics based on the molecule's structure and established principles, providing a reliable guide for characterization.

Expected ¹H NMR Spectrum

(Solvent: DMSO-d₆)

-

Thiazole Protons (H4 & H5): Two doublets would be expected in the aromatic region, likely between δ 6.5-7.5 ppm. These protons on the thiazole ring would show coupling to each other.

-

Ethyl Group (CH₂): A quartet would be expected, likely between δ 3.2-3.6 ppm, due to coupling with the methyl protons. The deshielding effect of the adjacent nitrogen atom places it in this downfield region.

-

Ethyl Group (CH₃): A triplet would be expected, likely between δ 1.1-1.4 ppm, due to coupling with the methylene protons.

-

Amine Protons (NH/NH₂⁺): A broad singlet would be expected at a variable downfield position, typically > δ 9.0 ppm. Its position and broadness are influenced by hydrogen bonding, exchange with trace water, and the equilibrium between protonated and unprotonated forms. Addition of D₂O would cause this signal to disappear.

Expected ¹³C NMR Spectrum

(Solvent: DMSO-d₆)

-

Thiazole C2 (C=N): This carbon, bonded to three heteroatoms (two N, one S), would be the most downfield, expected > δ 165 ppm.

-

Thiazole C4 & C5: These two carbons would appear in the aromatic region, typically between δ 105-140 ppm.

-

Ethyl Group (CH₂): Expected around δ 40-45 ppm, deshielded by the adjacent nitrogen.

-

Ethyl Group (CH₃): Expected in the aliphatic region, around δ 13-16 ppm.

Expected Infrared (IR) Spectrum

-

N-H Stretching: As a secondary amine salt, a strong, broad absorption band is expected in the 2700-3300 cm⁻¹ region. This broadness is characteristic of the N-H⁺ stretch in hydrochloride salts.

-

C-H Stretching: Aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.

-

C=N Stretching: A strong, sharp peak characteristic of the thiazole ring's C=N bond is expected around 1620-1650 cm⁻¹.

-

C-N Stretching: This will appear in the fingerprint region, typically around 1250-1350 cm⁻¹.

Synthesis and Reactivity

Recommended Synthesis: Hantzsch Thiazole Synthesis

The most reliable and direct method for preparing N-Ethylthiazol-2-amine is the Hantzsch thiazole synthesis. This classic condensation reaction involves the cyclization of an α-halocarbonyl compound with a thiourea derivative. The overall workflow involves two main stages: the preparation of the N-ethylthiourea precursor and the subsequent cyclization to form the thiazole ring.

Caption: Workflow for the synthesis of N-Ethylthiazol-2-amine HCl.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of N-Ethylthiourea Causality: This precursor is readily synthesized from commercially available ethyl isothiocyanate and ammonia. An established procedure for a similar alkylthiourea provides a robust template.[5]

-

In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel.

-

Charge the flask with concentrated aqueous ammonia (2 equivalents).

-

Cool the flask in an ice-water bath.

-

Add ethyl isothiocyanate (1 equivalent) dropwise via the addition funnel over 30-60 minutes with vigorous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.

-

The resulting solid is crude N-ethylthiourea. Recrystallize from a minimal amount of hot ethanol or water to yield pure N-ethylthiourea.[6]

Part B: Hantzsch Cyclization and Salt Formation Causality: This step relies on the nucleophilic attack of the sulfur atom from N-ethylthiourea onto the electrophilic carbonyl carbon of chloroacetaldehyde, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

-

In a round-bottom flask, dissolve N-ethylthiourea (1 equivalent) in ethanol.

-

Add chloroacetaldehyde (1 equivalent, typically as a 50 wt.% solution in water) to the solution.

-

Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize it carefully with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Ethylthiazol-2-amine as an oil or low-melting solid.

-

Dissolve the crude free base in anhydrous diethyl ether and cool in an ice bath.

-

Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring.

-

The hydrochloride salt will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of N-Ethylthiazol-2-amine is dominated by the nucleophilicity of its nitrogen atoms. The exocyclic (ethylamino) nitrogen is generally more nucleophilic and is the primary site of reaction for acylation and related transformations. This selectivity is crucial for its use as a building block.

Caption: Key reactions involving the exocyclic amine of the title compound.

Application in Synthetic Workflows: Amide Coupling

A primary application for this reagent is in the construction of amide libraries for biological screening. The exocyclic amine can be readily coupled with carboxylic acids using standard peptide coupling reagents.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling Causality: This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. 1-Hydroxybenzotriazole (HOBt) is added to trap this intermediate, preventing side reactions and improving yields by forming an activated ester, which then efficiently reacts with the amine.[1]

-

Acid Activation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the desired carboxylic acid (1.0 eq), HOBt (1.1 eq), and EDC hydrochloride (1.1 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Stir the mixture at room temperature for 30 minutes.

-

Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in the same solvent. Add a tertiary amine base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the hydrochloride salt and liberate the free amine.

-

Add the free amine solution dropwise to the activated acid mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude amide product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The available safety data sheet (SDS) indicates the following hazards:[4]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

-

Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents.

-

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

-

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its straightforward synthesis via the Hantzsch reaction and the predictable reactivity of its exocyclic amine group make it an ideal starting point for creating diverse molecular libraries. While specific, published physicochemical and spectroscopic data are sparse, its properties can be reliably predicted from fundamental chemical principles. The protocols and data synthesized in this guide provide researchers with the authoritative grounding needed to confidently incorporate this reagent into their synthetic programs.

References

-

Osorio-Olivares, M., et al. (2018). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 23(11), 2933. Available from: [Link]

-

AA Blocks. This compound. Catalog No.: AA00IG53. Available from: [Link]

-

Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]

-

Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 461-468. Available from: [Link]

-

Wikipedia. Ethylene thiourea. Available from: [Link]

-

Journal of University of Shanghai for Science and Technology. (2021). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. JUSST, 23(8). Available from: [Link]

-

Organic Syntheses. Methylthiourea. Coll. Vol. 2, p.411 (1943); Vol. 19, p.58 (1939). Available from: [Link]

- Google Patents. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.

-

PubChem. Ethylthiourea. CID 3032338. Available from: [Link]

Sources

N-Ethylthiazol-2-amine hydrochloride molecular weight

An In-depth Technical Guide to N-Ethylthiazol-2-amine Hydrochloride for Advanced Research

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a cornerstone in the development of numerous therapeutic agents, exhibiting a wide array of biological activities.[1] This document details the physicochemical properties, a robust synthesis protocol based on the Hantzsch reaction, analytical characterization methodologies, and potential applications for researchers, scientists, and drug development professionals. Emphasis is placed on the causal reasoning behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity.

Core Physicochemical Properties

This compound is the salt form of the parent compound, N-ethyl-1,3-thiazol-2-amine. The hydrochloride salt is often preferred in research and development for its improved stability and solubility in aqueous media, which is a critical attribute for biological testing and formulation studies.[2]

The fundamental properties of both the hydrochloride salt and its free base are summarized below. This dual presentation allows researchers to select the appropriate form for their specific application, whether it be for chemical synthesis (often favoring the free base) or for biological assays (typically favoring the hydrochloride salt).

| Property | This compound | N-ethyl-1,3-thiazol-2-amine (Free Base) | Reference |

| Molecular Formula | C₅H₉ClN₂S | C₅H₈N₂S | [3] |

| Molecular Weight | 164.65 g/mol | 128.20 g/mol | [3][4] |

| CAS Number | 90586-84-8 | 13472-75-8 | [3][4] |

| Appearance | White to off-white crystalline powder (inferred) | Powder | [4] |

| Melting Point | Not available | 48-49 °C | [4] |

| Solubility | Expected to be soluble in water and polar protic solvents like ethanol. | Soluble in organic solvents like DMSO, methanol. | [2] |

| Storage | Store at room temperature in a dry, inert atmosphere. | Store at room temperature. | [3][4] |

Synthesis and Purification: A Validated Protocol

The synthesis of N-substituted 2-aminothiazoles is most reliably achieved through the Hantzsch thiazole synthesis. This classic condensation reaction provides a versatile and efficient route to the thiazole core. The proposed mechanism involves the reaction of an α-halocarbonyl compound with a thiourea derivative.

The following protocol has been designed as a self-validating system. Each step includes checkpoints and expected outcomes, ensuring that a researcher can proceed with confidence or troubleshoot effectively.

Synthesis Pathway Overview

The synthesis is a two-step process starting from commercially available reagents. First, N-ethylthiourea is synthesized from ethylamine and a suitable isothiocyanate precursor. Second, the N-ethylthiourea is condensed with a 2-haloacetaldehyde equivalent to form the thiazole ring.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Part A: Synthesis of N-ethylthiourea

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethylamine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

-

Thiourea Formation: Cool the solution to 0 °C in an ice bath. Add benzoyl isothiocyanate (1.0 eq) dropwise over 30 minutes. Causality: The dropwise addition at low temperature controls the exothermicity of the reaction and prevents side product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Hydrolysis: Add a solution of sodium hydroxide (2.0 eq) in water and heat the mixture to reflux for 2-4 hours to hydrolyze the benzoyl protecting group.

-

Workup and Isolation: After cooling, neutralize the reaction mixture with hydrochloric acid. The N-ethylthiourea product will often precipitate and can be collected by filtration. Wash the solid with cold water and dry under vacuum.

Part B: Synthesis of this compound

-

Reaction Setup: In a 100 mL round-bottom flask, suspend N-ethylthiourea (1.0 eq) in ethanol.

-

Hantzsch Condensation: Add 2-chloroacetaldehyde (1.0 eq, typically as a 50% solution in water) to the suspension. Heat the mixture to reflux (approximately 70-80 °C) for 3-5 hours.[5] Causality: The elevated temperature provides the activation energy for the nucleophilic attack of the sulfur on the α-halocarbonyl, followed by cyclization and dehydration to form the aromatic thiazole ring.

-

Reaction Monitoring: Monitor the formation of the product by TLC. A new, more polar spot should appear.

-

Isolation of Free Base: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-ethyl-1,3-thiazol-2-amine free base.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Add a solution of hydrochloric acid in diethyl ether (typically 2 M) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Final Product: Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound.

Caption: Standard analytical workflow for compound validation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for confirming the structure. For this compound, one would expect to see a triplet and quartet corresponding to the ethyl group (CH₃ and CH₂), and two doublets for the two protons on the thiazole ring. The amine proton may appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR will show distinct peaks for the two carbons of the ethyl group and the three carbons of the thiazole ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For the hydrochloride salt, one would typically observe the mass of the free base (128.20 m/z) in the mass spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the amine, C-H stretches of the ethyl group, and C=N and C=C stretches characteristic of the thiazole ring.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminothiazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[6] Its prevalence in FDA-approved drugs underscores its importance.

Known Biological Activities of the 2-Aminothiazole Class

Derivatives of 2-aminothiazole have demonstrated a vast array of pharmacological activities, making them attractive starting points for drug discovery programs. These activities include:

-

Antimicrobial and Antifungal Agents [1]

-

Anticancer Therapeutics [7]

-

Anti-inflammatory Agents

-

Anti-HIV Agents [6]

-

Kinase Inhibitors

The nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond acceptors, while the exocyclic amine can be a hydrogen bond donor, facilitating strong interactions with enzyme active sites.

Potential Signaling Pathways and Targets

While the specific mechanism of action for this compound is not extensively documented in public literature, its core structure suggests potential interactions with key signaling pathways implicated in diseases like cancer and inflammation. For instance, many 2-aminothiazole derivatives are known to be potent kinase inhibitors.

Caption: Hypothesized mechanism of action via kinase inhibition.

This compound could serve as a valuable fragment or lead compound in screening campaigns targeting such enzymes. The ethyl group provides a vector for further chemical modification to enhance potency and selectivity.

Safety, Handling, and Storage

Proper handling and storage are essential for user safety and maintaining the integrity of the compound.

-

Hazard Identification: The free base is classified as harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye damage and respiratory irritation.[4] Similar precautions should be taken for the hydrochloride salt.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound. Work in a well-ventilated area or a chemical fume hood.

-

Storage: Store this compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3] An inert atmosphere is recommended for long-term storage to prevent degradation.[3]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

- A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022-03-14).

- This compound , 95% , 90586-84-8 - CookeChem.

- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of - The Royal Society of Chemistry.

- N-ethyl-1,3-thiazol-2-amine | 13472-75-8 - Sigma-Aldrich.

- Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC - NIH. (2016-05-12).

- ethyl-thiazol-2-ylmethyl-amine AldrichCPR - Sigma-Aldrich.

- 124534-88-9(2-(4-PHENYL-THIAZOL-2-YL)-ETHYLAMINE HCL) Product Description.

- Ethylamine hydrochloride | Solubility of Things.

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound , 95% , 90586-84-8 - CookeChem [cookechem.com]

- 4. N-ethyl-1,3-thiazol-2-amine | 13472-75-8 [sigmaaldrich.com]

- 5. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ethyl-thiazol-2-ylmethyl-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. 124534-88-9 CAS MSDS (2-(4-PHENYL-THIAZOL-2-YL)-ETHYLAMINE HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-Depth Technical Guide to the Structure Elucidation of N-Ethylthiazol-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Integrity in Drug Discovery

In the landscape of modern drug development, the precise structural characterization of a molecule is the bedrock upon which all subsequent research and development activities are built. An unambiguous understanding of a compound's three-dimensional architecture is paramount for elucidating its mechanism of action, predicting its metabolic fate, and ensuring its safety and efficacy. This guide provides a comprehensive, in-depth exploration of the methodologies employed in the structural elucidation of N-Ethylthiazol-2-amine hydrochloride, a heterocyclic amine of interest in medicinal chemistry.

This document eschews a rigid, templated approach, instead opting for a narrative that mirrors the logical workflow of a structure elucidation campaign. As your Senior Application Scientist, I will guide you through the process, not merely as a series of steps, but as a dynamic interplay of synthesis, spectroscopic analysis, and data interpretation, grounded in established scientific principles. Every protocol is designed to be self-validating, ensuring the integrity and trustworthiness of the final structural assignment.

Part 1: Synthesis and Sample Preparation: Laying the Foundation

The journey of structure elucidation begins with the synthesis of the target molecule. A robust and well-characterized synthetic route is the first step in ensuring the purity and identity of the analyte. For this compound, the Hantzsch thiazole synthesis offers a reliable and well-documented approach.[1][2]

The Hantzsch Thiazole Synthesis: A Classic Approach

The Hantzsch synthesis involves the reaction of an α-haloketone with a thiourea derivative to form the thiazole ring.[1][2] In our case, the key precursors are chloroacetaldehyde and N-ethylthiourea.

Experimental Protocol: Synthesis of this compound

Materials:

-

N-Ethylthiourea[3]

-

Chloroacetaldehyde (50% aqueous solution)[1]

-

Ethanol

-

Diethyl ether

-

Concentrated Hydrochloric Acid

-

Sodium Bicarbonate

-

Anhydrous Magnesium Sulfate

Step 1: Preparation of N-Ethylthiourea

N-Ethylthiourea can be prepared from ethylamine and carbon disulfide.[4] Alternatively, it is commercially available.

Step 2: Hantzsch Cyclization

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve N-ethylthiourea (0.1 mol) in 100 mL of ethanol.

-

Slowly add chloroacetaldehyde (0.1 mol, 50% aqueous solution) to the stirred solution.

-

Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

Step 3: Work-up and Salt Formation

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-Ethylthiazol-2-amine free base.

-

Dissolve the crude free base in a minimal amount of diethyl ether and cool in an ice bath.

-

Slowly add a solution of concentrated hydrochloric acid in diethyl ether dropwise with stirring.

-

The hydrochloride salt will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.

Part 2: Spectroscopic Elucidation: Deciphering the Molecular Signature

With a pure sample in hand, we now turn to a suite of spectroscopic techniques to piece together the molecular structure. Each technique provides a unique and complementary piece of the puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. We will acquire both ¹H and ¹³C NMR spectra.

2.1.1. ¹H NMR Spectroscopy: Probing the Proton Environment

Expected Chemical Shifts (δ) and Multiplicities:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Thiazole H-4 & H-5 | 6.5 - 7.5 | Doublet | ~3-4 | The two protons on the thiazole ring will appear as doublets due to coupling with each other. Their chemical shifts are in the characteristic aromatic/heteroaromatic region.[5][6] |

| -NH- | 7.0 - 9.0 (broad) | Singlet | - | The amine proton signal is often broad and its chemical shift is concentration and solvent dependent. In the hydrochloride salt, this proton may be exchangeable with residual water in the solvent, leading to further broadening or disappearance upon D₂O exchange. |

| -CH₂- (ethyl) | 3.2 - 3.6 | Quartet | ~7 | The methylene protons are adjacent to the electron-withdrawing nitrogen atom, causing a downfield shift. They will be split into a quartet by the three neighboring methyl protons. |

| -CH₃ (ethyl) | 1.2 - 1.5 | Triplet | ~7 | The terminal methyl protons will appear as a triplet due to coupling with the two adjacent methylene protons. |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

2.1.2. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expected Chemical Shifts (δ):

| Carbon Assignment | Expected Chemical Shift (ppm) | Rationale |

| C-2 (Thiazole) | 160 - 170 | This carbon is bonded to two nitrogen atoms and a sulfur atom, resulting in a significant downfield shift. |

| C-4 & C-5 (Thiazole) | 100 - 140 | These are typical chemical shifts for sp² hybridized carbons in a heteroaromatic ring.[7][8] |

| -CH₂- (ethyl) | 40 - 50 | The methylene carbon is attached to a nitrogen atom, causing a downfield shift from a typical aliphatic carbon. |

| -CH₃ (ethyl) | 10 - 20 | The terminal methyl carbon will appear in the typical upfield aliphatic region. |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg) is generally required compared to ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

Expected Key Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3400 - 3200 | N-H stretch (secondary amine salt) | Strong, broad |

| 3100 - 3000 | C-H stretch (aromatic/thiazole) | Medium |

| 2980 - 2850 | C-H stretch (aliphatic -CH₂-, -CH₃) | Medium |

| ~1620 | C=N stretch (thiazole ring) | Strong |

| ~1550 | C=C stretch (thiazole ring) | Medium |

| 1470 - 1430 | C-H bend (aliphatic) | Medium |

| ~1250 | C-N stretch | Medium |

Experimental Protocol: FTIR

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Background Spectrum: A background spectrum of the empty ATR crystal or the KBr pellet is recorded first.

-

Sample Spectrum: The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues.[10]

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): For N-Ethylthiazol-2-amine (the free base), the expected molecular weight is 128.05 g/mol . In the mass spectrum, a peak corresponding to the protonated molecule [M+H]⁺ at m/z 129 would be expected under soft ionization techniques like Electrospray Ionization (ESI).

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom.[10] For N-Ethylthiazol-2-amine, this would involve the loss of a methyl radical (•CH₃) from the ethyl group, leading to a fragment at m/z 114.

-

Ring Fragmentation: The thiazole ring can also undergo fragmentation, although the specific pathways can be complex.

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent for ESI-MS.

-

Ionization: The molecules are ionized, for example, by ESI.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Tandem MS (MS/MS): To gain more detailed structural information, tandem mass spectrometry can be performed on the molecular ion to induce and analyze its fragmentation pattern.

Part 3: X-Ray Crystallography: The Definitive Structure

While the combination of NMR, IR, and MS provides a very strong case for the structure of this compound, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[11][12]

The Principle of X-Ray Crystallography

When a beam of X-rays is directed at a well-ordered crystal, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern is unique to the crystal structure. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined with high precision.[11][12]

Experimental Workflow: Single-Crystal X-Ray Diffraction

Protocol:

-

Crystallization: The first and often most challenging step is to grow a single crystal of this compound of suitable size and quality. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent system.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using computational methods to generate an initial electron density map. The atomic positions are refined against the experimental data to produce the final, highly accurate molecular structure.

Part 4: Safety and Handling

As a responsible scientist, a thorough understanding of the potential hazards of a compound is crucial. While a specific Material Safety Data Sheet (MSDS) for this compound should always be consulted, we can infer potential hazards from related compounds. Amine hydrochlorides are often acidic and can be corrosive.[13] Thiazole derivatives can have varying toxicological profiles.

General Safety Precautions:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion: A Synergistic Approach to Structural Certainty

The structure elucidation of this compound is a testament to the power of a multi-faceted, synergistic approach. Through a logical progression from synthesis to a battery of spectroscopic techniques, and culminating in the definitive analysis by X-ray crystallography, we can achieve an unequivocal understanding of its molecular architecture. This guide has provided not just the "what" but the "why" behind each experimental choice, empowering researchers to approach their own structure elucidation challenges with confidence and scientific rigor. The principles and protocols outlined herein are not merely a roadmap for this specific compound but a transferable framework for the characterization of novel chemical entities across the landscape of drug discovery and chemical research.

References

-

Wikipedia. (2023). Chloroacetaldehyde. [Link]

-

PrepChem. (n.d.). Preparation of chloroacetaldehyde. [Link]

-

Chemcess. (n.d.). Chloroacetaldehyde: Properties, Production And Uses. [Link]

-

Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. [Link]

-

IARC Publications. (n.d.). N,N′-DIETHYLTHIOUREA 1. Exposure Data. [Link]

-

Organic Syntheses. (n.d.). methylthiourea. [Link]

-

PrepChem. (n.d.). Synthesis of N-Amino-N'-[2-(4-methyl-5-imidazolylmethylthio)ethyl]thiourea. [Link]

-

Semantic Scholar. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 2-amino-4-(15,16-di-norlabd-8(9)-en-13-on)-1,3-thiazole. [Link]

-

The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. [Link]

-

ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... [Link]

-

National Institutes of Health. (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. [Link]

-

National Institute of Standards and Technology. (n.d.). Thiazole, 2-amino-5-methyl-. [Link]

-

SpectraBase. (n.d.). 2-Amino-4-methylthiazole - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. (n.d.). reveals the FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. The peak of 2953cm. [Link]

-

National Institute of Standards and Technology. (n.d.). Aminothiazole. [Link]

-

PubMed. (n.d.). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. [Link]

-

SpectraBase. (n.d.). 2-Aminobenzothiazole - Optional[MS (LC)] - Spectrum. [Link]

- Google Patents. (n.d.). CN101417985B - Method for synthesizing 2-amino thizaoline.

-

National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

Open Research@CSIR-NIScPR. (n.d.). An improved method for the preparation of 2-hydrazinylbenzo[d]thiazoles from benzo[d]thiazol-2-amines. [Link]

-

ResearchGate. (2025). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. [Link]

-

National Institutes of Health. (n.d.). x Ray crystallography. [Link]

- Google Patents. (n.d.). DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride.

-

National Institutes of Health. (n.d.). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. [Link]

-

PubMed. (n.d.). Crystal Structures, X-Ray Photoelectron Spectroscopy, Thermodynamic Stabilities, and Improved Solubilities of 2-Hydrochloride Salts of Vortioxetine. [Link]

-

RJPBCS. (2016). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous Catalyst In Dry Media.. [https://www.rjpbcs.com/pdf/2016_7(4)/[10].pdf]([Link]10].pdf)

Sources

- 1. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. N-エチルチオ尿素 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. 2-Aminothiazole (96-50-4) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. Aminothiazole [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. prepchem.com [prepchem.com]

The Multifaceted Mechanisms of Action of N-Ethylthiazol-2-amine and its Derivatives: From Kinase Inhibition to Allosteric Modulation

An In-Depth Technical Guide

This guide provides a comprehensive exploration of the molecular mechanisms underpinning the diverse biological activities of N-Ethylthiazol-2-amine and its broader class of 2-aminothiazole derivatives. Moving beyond a simple catalog of effects, we delve into the specific molecular targets and signaling pathways that these versatile scaffolds modulate, offering insights for researchers, medicinal chemists, and drug development professionals. The 2-aminothiazole nucleus is recognized as a privileged scaffold in medicinal chemistry, forming the core of clinically approved drugs like the anticancer agent Dasatinib.[1] Its derivatives have demonstrated a wide pharmacological spectrum, including anticancer, antidiabetic, antimicrobial, and anti-inflammatory properties.[1][2] This document synthesizes current knowledge, explains the causality behind experimental approaches, and provides actionable protocols for further investigation.

Part 1: Core Mechanisms of Action - A Target-Centric Overview

The therapeutic potential of 2-aminothiazole derivatives stems from their ability to interact with high specificity and affinity to a range of biological targets. The substitution at the 2-amino position, as in N-Ethylthiazol-2-amine, is a critical determinant of this specificity. We will explore the primary mechanisms categorized by their target class.

Protein Kinase Inhibition: A Dominant Anticancer Mechanism

A predominant mechanism of action for many 2-aminothiazole derivatives is the inhibition of protein kinases, enzymes that are often dysregulated in cancer.

-

Cyclin-Dependent Kinases (CDKs): Certain N-Acyl-2-aminothiazoles have been identified as potent and selective inhibitors of the CDK2/cyclin E complex.[1] This inhibition leads to cell cycle arrest, primarily at the G0/G1 phase, thereby halting the proliferation of cancer cells. For instance, some derivatives show remarkable inhibitory activity against the CDK2/E1 complex with IC50 values in the nanomolar range.[1]

-

Tyrosine Kinases (e.g., KDR, Bcr-Abl): The 2-aminothiazole scaffold is central to the activity of Dasatinib, a potent inhibitor of the Bcr-Abl kinase in chronic myeloid leukemia.[1] Other derivatives have been developed as potent inhibitors of KDR kinase (also known as VEGFR2), a key regulator of angiogenesis. A series of N-(1,3-thiazol-2-yl)pyridin-2-amines were found to be potent and selective KDR inhibitors.[3]

-

PI3K/mTOR Pathway: The PI3K/mTOR signaling pathway is a crucial regulator of cell growth and survival. Derivatives with a 2-(dialkylamino)ethylurea moiety at the 2-position of a related benzothiazole core have demonstrated potent inhibition of PI3Kα and mTOR.[1]

-

Other Kinases (Hec1/Nek2, HER): Acylated 4-aryl-N-arylcarbonyl-2-aminothiazole derivatives have been synthesized as highly active inhibitors of Hec1/Nek2, which are involved in mitotic spindle assembly.[4] Additionally, some benzo[d]thiazol-2-amine derivatives have shown promising binding affinities to the Human Epidermal growth factor receptor (HER) enzyme in molecular docking studies, suggesting their potential as anticancer agents targeting this pathway.[5]

Below is a generalized signaling pathway illustrating how a 2-aminothiazole derivative can inhibit a receptor tyrosine kinase (RTK) like KDR or HER, thereby blocking downstream pro-survival signaling.

Caption: Generalized pathway for Receptor Tyrosine Kinase (RTK) inhibition.

Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives

| Compound Class | Target(s) | Example Activity | Cell Line(s) | Reference |

| 2-amino-N-(2-aminophenyl) thiazole-5-carboxamides | Bcr-Abl, HDAC | Dual Inhibition | K562 Leukemia | [1] |

| N-Acyl-2-aminothiazoles | CDK2/cycE | IC50: 0.022-1.629 nM | Various | [1] |

| N-(1,3-thiazol-2-yl)pyridin-2-amines | KDR Kinase | Potent Inhibition | N/A (Enzymatic) | [3] |

| Benzothiazole with 2-(dialkylamino)ethylurea | PI3Kα, mTOR | IC50: 13 nM (PI3Kα) | Various Cancer Lines | [1] |

| Imidazothiazole Derivatives | A375P Target | IC50: 0.5 µM | A375P Melanoma | [4] |

Glucosidase Inhibition: A Potential Antidiabetic Mechanism

Certain N-arylthiazole-2-amines and their derivatives, ethyl 2-[aryl(thiazol-2-yl)amino]acetates, have been identified as effective inhibitors of α-glucosidase and β-glucosidase.[6] These enzymes are located in the brush border of the small intestine and are responsible for breaking down complex carbohydrates into absorbable monosaccharides. Their inhibition slows carbohydrate digestion, leading to a reduced rate of glucose absorption and a decrease in postprandial blood glucose levels, which is a key therapeutic strategy in managing type 2 diabetes. The bent geometry of N-phenylthiazol-2-amines is thought to contribute to their ability to function as efficient enzyme inhibitors.[6]

Allosteric Modulation of Ion Channels: A Neuromodulatory Mechanism

Recent studies have revealed a novel mechanism for thiazole derivatives: the allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in the central nervous system. Specifically, certain thiazole carboxamide derivatives act as potent positive allosteric modulators of GluA2-containing AMPA receptors.[7] Unlike agonists, which directly activate the receptor, these modulators bind to a separate (allosteric) site, enhancing the receptor's response to the endogenous neurotransmitter, glutamate. This can be achieved by stabilizing the receptor in an open state or slowing its desensitization.[7] This mechanism offers therapeutic potential for neurological conditions where enhanced synaptic transmission is desired.

Caption: Positive allosteric modulation of an AMPA receptor by a thiazole derivative.

Part 2: Investigating the Mechanism of Action - Key Experimental Protocols

To validate the mechanisms described above, a series of well-defined experimental protocols are required. The following represents a logical workflow, from target engagement to cellular effects. The causality behind these choices is to build a comprehensive evidence package, starting with direct molecular interaction and progressing to the resulting cellular phenotype.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: KDR)

-

Principle: This assay quantifies the ability of a test compound to inhibit the phosphorylation of a specific substrate by a purified kinase enzyme. The amount of ATP consumed is measured via a luciferase-based reaction.

-

Methodology:

-

Reagent Preparation: Prepare assay buffer, purified recombinant KDR enzyme, a suitable polypeptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

-

Compound Dilution: Perform a serial dilution of the N-Ethylthiazol-2-amine derivative to generate a range of concentrations (e.g., 10 µM to 10 pM).

-

Kinase Reaction: In a 96-well plate, add the KDR enzyme, substrate, and the test compound dilutions. Initiate the reaction by adding ATP. Incubate at 30°C for 60 minutes.

-

Signal Detection: Add a detection reagent (e.g., ADP-Glo™) that simultaneously stops the kinase reaction and measures the amount of ADP produced (which is proportional to kinase activity).

-

Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

-

Trustworthiness Check: Include a known potent KDR inhibitor (e.g., Sunitinib) as a positive control and DMSO as a negative (vehicle) control. This validates the assay's sensitivity and baseline.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

-

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., K562 leukemia cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

-

-

Trustworthiness Check: A positive control (e.g., Doxorubicin) ensures the cell line is responsive to cytotoxic agents. Wells with no cells provide a background reading.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

-

Principle: This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content. It is used to confirm if a compound induces cell cycle arrest.

-

Methodology:

-

Cell Treatment: Treat cells with the test compound at its GI50 concentration for a set time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity is directly proportional to the DNA content.

-

Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

-

Trustworthiness Check: An untreated control sample is essential to establish the baseline cell cycle distribution. A known cell cycle inhibitor (e.g., Nocodazole for G2/M arrest) can be used as a positive control.

Caption: Workflow for identifying and validating a mechanism of action.

Part 3: Future Directions and Conclusion

The N-Ethylthiazol-2-amine scaffold and its relatives are a rich source of pharmacologically active molecules. The structure-activity relationship (SAR) analyses indicate that substitutions on the thiazole ring and modifications of the 2-amino group are pivotal for enhancing potency and selectivity.[1] For example, incorporating hydrophobic aliphatic chains or bulky atoms can improve anticancer activity, while modifying the 2-amine to an amide can also yield potent compounds.[1]

Future research should focus on leveraging these SAR insights to design next-generation derivatives with improved pharmacokinetic profiles and dual-targeting capabilities, such as the combined Bcr-Abl and histone deacetylase inhibitors.[1] The exploration of these compounds as allosteric modulators for neurological disorders is a particularly exciting and underexplored frontier. By combining rational design with the robust experimental workflows outlined in this guide, the full therapeutic potential of this remarkable chemical scaffold can be realized.

References

-

Jafari, E., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry, Available at: [Link]

-

Mohareb, R., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

-

Babar, S., et al. (2015). Molecular docking and glucosidase inhibition studies of novel N-arylthiazole-2-amines and Ethyl 2-[aryl(thiazol-2-yl)amino]acetates. Medicinal Chemistry Research, 24, 3458–3468. Available at: [Link]

-

Peat, A. J., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945. Available at: [Link]

-

Al-Amiery, A. A., et al. (2012). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Organic and Medicinal Chemistry Letters. Available at: [Link]

-

Khalifa, M. E., et al. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. Available at: [Link]

-

Özbek, O., et al. (2020). Synthesis and anticancer properties of 2-aminothiazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

-

Mohareb, R., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

-

Mohareb, R., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1752. Available at: [Link]

-

Al-Juboori, S. A. (2017). Preparation and Biological Activities of Some Heterocyclic Compounds Derivatives from 2-Aminothiazoles. ResearchGate. Available at: [Link]

-

Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. ResearchGate. Available at: [Link]

-

Hussain, M. M., et al. (2023). Thiazole Derivatives as Modulators of GluA2 AMPA Receptors: Potent Allosteric Effects and Neuroprotective Potential. International Journal of Molecular Sciences, 24(23), 16679. Available at: [Link]

-

Al-Masoudi, W. A., et al. (2024). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. Journal of Chemical Health Risks. Available at: [Link]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thiazole Derivatives as Modulators of GluA2 AMPA Receptors: Potent Allosteric Effects and Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

N-Ethylthiazol-2-amine hydrochloride solubility data

An In-Depth Technical Guide to the Solubility of N-Ethylthiazol-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 90586-84-8) is a thiazole derivative of interest in various chemical and pharmaceutical research domains.[1] A thorough understanding of its solubility is a cornerstone for its application, influencing everything from reaction kinetics in synthetic chemistry to bioavailability in drug development. This guide provides a comprehensive framework for determining, understanding, and applying the solubility data of this compound. We will delve into the theoretical underpinnings of its solubility, provide robust, field-proven experimental protocols for its determination, and discuss the critical interpretation of the resulting data. This document serves not as a mere repository of data, but as a methodological whitepaper for scientists engaging with this and similar amine hydrochloride compounds.

Foundational Physicochemical Principles

The solubility of this compound, an ionic salt, is governed by a combination of its intrinsic molecular properties and the external environment. As a salt of a weak base (N-Ethylthiazol-2-amine) and a strong acid (HCl), its behavior in solution is predictable based on fundamental chemical principles.

The Role of the Hydrochloride Salt Form

The conversion of a weakly basic parent compound to its hydrochloride salt is a common and highly effective strategy to enhance aqueous solubility.[2] The rationale is straightforward: the salt exists as dissociated ions (the protonated ethylaminothiazole cation and the chloride anion) in solution. These charged species can engage in strong ion-dipole interactions with polar solvent molecules like water, a process that is energetically more favorable than the dissolution of the uncharged, often more lipophilic, parent molecule.[3] The crystal lattice of the salt, composed of charged species, is more readily disrupted by polar solvents compared to the crystal lattice of the free base, which is held together by intermolecular forces between uncharged molecules.[3]

Key Influencing Factors

Several factors must be considered when evaluating the solubility profile:

-

pH of the Medium: The solubility of an amine salt is profoundly dependent on pH.[4][5] In acidic to neutral media, the compound will remain in its protonated, ionized, and thus more soluble form. As the pH becomes more alkaline and surpasses the pKa of the conjugate acid, the compound will deprotonate to form the free base, which is typically less soluble and may precipitate out of the aqueous solution.

-

Solvent Polarity: As an ionic compound, this compound is expected to exhibit the highest solubility in polar protic solvents such as water, methanol, and ethanol, which can effectively solvate both the cation and the anion through hydrogen bonding and ion-dipole interactions.[6] Its solubility will be significantly lower in nonpolar aprotic solvents like hexane or toluene.[6]

-

Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[4][7] This relationship is crucial for processes like crystallization and can be leveraged to create supersaturated solutions.

-

Crystal Polymorphism: The solid-state structure of the compound can significantly impact its solubility.[2] Different crystalline forms (polymorphs) or the presence of solvates (hydrates) can have different lattice energies, leading to variations in measured solubility. It is crucial to characterize the solid form being tested.

Experimental Determination of Thermodynamic Solubility

The most reliable and universally accepted method for determining the intrinsic, thermodynamic solubility of a compound is the isothermal equilibrium shake-flask method.[6][8] This technique ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a definitive solubility value under specific conditions.

Protocol: Isothermal Shake-Flask Solubility Determination

This protocol outlines the essential steps to accurately measure the solubility of this compound. The causality behind each step is explained to ensure a self-validating experimental design.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (purity >99%)

-

Selected analytical grade solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol, methanol)

-

Thermostatic shaker bath

-

Calibrated thermometer or temperature probe

-

Analytical balance

-